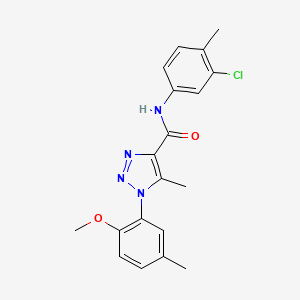![molecular formula C24H21N3O4 B11295209 2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11295209.png)
2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-{2-[5-(4-méthoxyphényl)-1,2,4-oxadiazol-3-yl]phénoxy}-N-(3-méthylphényl)acétamide est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un groupe méthoxyphényle, un cycle oxadiazole et une partie phénoxyacétamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-{2-[5-(4-méthoxyphényl)-1,2,4-oxadiazol-3-yl]phénoxy}-N-(3-méthylphényl)acétamide implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle oxadiazole : Le cycle oxadiazole peut être synthétisé par cyclisation d’un hydrazide avec un dérivé d’acide carboxylique en milieu acide ou basique.
Fixation du groupe méthoxyphényle : Le groupe méthoxyphényle peut être introduit par une réaction de substitution aromatique nucléophile.
Formation de la partie phénoxyacétamide : Cette étape implique la réaction d’un dérivé de phénol avec un agent acylant, suivie du couplage avec une amine pour former la liaison acétamide.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus afin d’améliorer le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs avancés, le criblage à haut débit des conditions réactionnelles et les réacteurs à écoulement continu pour intensifier efficacement le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-{2-[5-(4-méthoxyphényl)-1,2,4-oxadiazol-3-yl]phénoxy}-N-(3-méthylphényl)acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts, conduisant à la formation d’oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium, ce qui conduit à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels présents.
Réactifs et conditions courants
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Hydrure de lithium et d’aluminium ou borohydrure de sodium dans des solvants anhydres.
Substitution : Agents halogénants comme le chlorure de thionyle ou nucléophiles comme le méthylate de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes d’oxadiazole, tandis que la réduction peut produire des dérivés d’amine.
Applications de la recherche scientifique
Le 2-{2-[5-(4-méthoxyphényl)-1,2,4-oxadiazol-3-yl]phénoxy}-N-(3-méthylphényl)acétamide présente une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules et de matériaux plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat pour le développement de médicaments en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de matériaux avancés et de procédés chimiques.
Applications De Recherche Scientifique
2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 2-{2-[5-(4-méthoxyphényl)-1,2,4-oxadiazol-3-yl]phénoxy}-N-(3-méthylphényl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans la synthèse de la paroi cellulaire bactérienne, entraînant des effets antimicrobiens.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{2-[5-(4-chlorophényl)-1,2,4-oxadiazol-3-yl]phénoxy}-N-(3-méthylphényl)acétamide
- 2-{2-[5-(4-nitrophényl)-1,2,4-oxadiazol-3-yl]phénoxy}-N-(3-méthylphényl)acétamide
Unicité
Comparé aux composés similaires, le 2-{2-[5-(4-méthoxyphényl)-1,2,4-oxadiazol-3-yl]phénoxy}-N-(3-méthylphényl)acétamide est unique en raison de la présence du groupe méthoxy, qui peut influencer sa réactivité chimique et son activité biologique. Le groupe méthoxy peut améliorer la solubilité du composé et sa capacité à interagir avec des cibles moléculaires spécifiques, ce qui en fait un candidat précieux pour diverses applications.
Propriétés
Formule moléculaire |
C24H21N3O4 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
2-[2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O4/c1-16-6-5-7-18(14-16)25-22(28)15-30-21-9-4-3-8-20(21)23-26-24(31-27-23)17-10-12-19(29-2)13-11-17/h3-14H,15H2,1-2H3,(H,25,28) |
Clé InChI |
AVETTWXJZSECSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11295134.png)
![8-methoxy-2-(phenylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11295141.png)
![Ethyl 6-{[4-(ethoxycarbonyl)piperidin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11295142.png)

![6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11295148.png)
![1-methyl-N~4~-(4-methylphenyl)-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11295153.png)
![N6-cyclohexyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11295160.png)
![2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11295171.png)
![Cyclopropyl{4-[2-(2-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11295175.png)
![1-(4-Ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11295197.png)
![2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11295198.png)
![N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11295200.png)
![Methyl 2-({[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)benzoate](/img/structure/B11295217.png)
![1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxo-2-phenylpyrrolidine-3-carboxamide](/img/structure/B11295225.png)
